molecular formula C14H18N2O3 B262762 [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid

[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid

Cat. No. B262762
M. Wt: 262.3 g/mol
InChI Key: BAXCJJQABRWSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid, also known as PEPA, is a compound that has garnered significant attention in the field of neuroscience due to its ability to selectively activate AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory.

Mechanism of Action

[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid selectively activates AMPA receptors by binding to the allosteric modulatory site of the receptor. This results in an increase in the amplitude and frequency of excitatory postsynaptic currents, leading to enhanced synaptic transmission and plasticity.
Biochemical and physiological effects:
Activation of AMPA receptors by [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid has been shown to enhance synaptic transmission and plasticity in several brain regions, including the hippocampus, cortex, and striatum. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

The main advantage of using [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid in lab experiments is its ability to selectively activate AMPA receptors. This allows researchers to study the specific effects of AMPA receptor activation on neuronal function and behavior. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid. Another potential direction is the investigation of the effects of AMPA receptor activation on other brain regions and neurological disorders. Finally, the development of novel drug delivery systems for [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid could improve its solubility and bioavailability, allowing for more effective in vivo studies.

Synthesis Methods

The synthesis of [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid involves the reaction of 2-phenylethylamine with diethyl oxalate to form the corresponding oxamide. The oxamide is then reacted with ethyl chloroacetate to form the desired product. This method was first reported by Cornella et al. in 2011 and has since been used by several research groups.

Scientific Research Applications

[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid has been extensively studied in the field of neuroscience due to its ability to selectively activate AMPA receptors. This compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the effects of AMPA receptor activation on neuronal excitability, synaptic transmission, and neuronal survival.

properties

Product Name

[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetic acid

InChI

InChI=1S/C14H18N2O3/c17-13(18)10-12-14(19)15-7-9-16(12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)

InChI Key

BAXCJJQABRWSEO-UHFFFAOYSA-N

SMILES

C1CN(C(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2

Origin of Product

United States

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